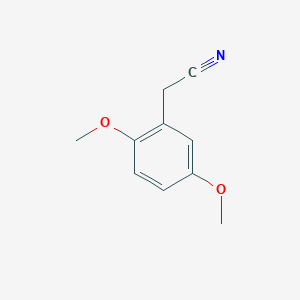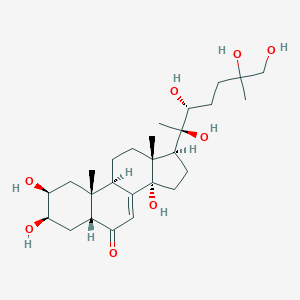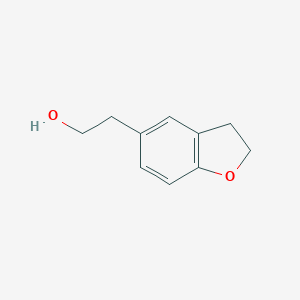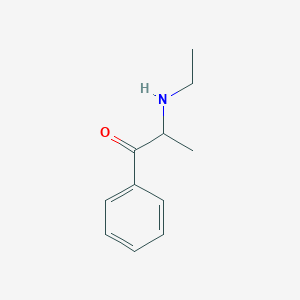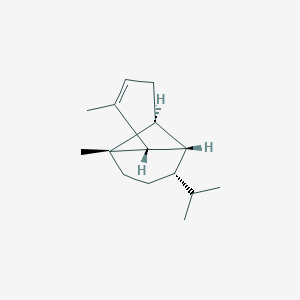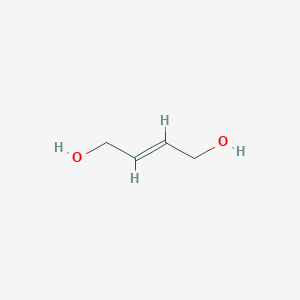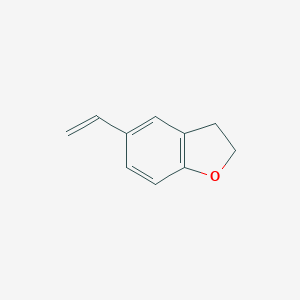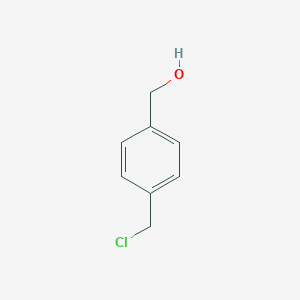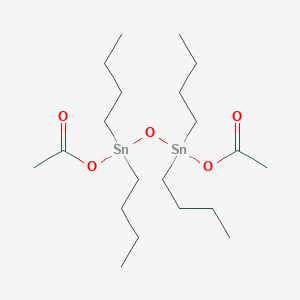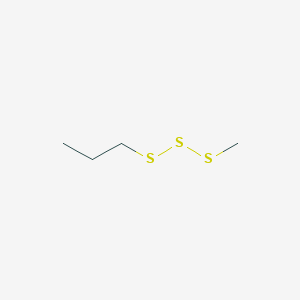
甲基丙基三硫醚
描述
科学研究应用
Methyl propyl trisulfide has several scientific research applications:
作用机制
Target of Action
Methyl propyl trisulfide primarily targets the respiratory system , particularly the upper respiratory tract
Mode of Action
It is known to have a sulfurous odor and an onion-like flavor , suggesting that it may interact with olfactory receptors and taste receptors in the body
Biochemical Pathways
They are thought to exert their effects through several mechanisms, including hydrogen sulfide releasing activity, radical scavenging activity, and activity in enzyme inhibition and intervention of gene regulation pathways .
Result of Action
Additionally, its potential cardioprotective effects suggest it may have impacts at the cellular level within the cardiovascular system .
Action Environment
The action, efficacy, and stability of Methyl propyl trisulfide can be influenced by various environmental factors. For instance, its organoleptic properties (garlic, green, metallic, onion, sulfurous) suggest that it may be sensitive to changes in temperature, pH, and other factors . .
生化分析
Cellular Effects
It is known that sulfur compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how Methyl propyl trisulfide is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is currently unavailable .
准备方法
Methyl propyl trisulfide can be synthesized through an adaptation of Westlake’s procedure . The synthetic route involves the reaction of methyl and propyl thiols under controlled conditions to form the trisulfide linkage. Industrial production methods typically involve the use of sulfur and organic solvents to facilitate the reaction . The reaction conditions often require a temperature range of 60-80°C and a reaction time of several hours to ensure complete formation of the trisulfide bond .
化学反应分析
相似化合物的比较
Methyl propyl trisulfide is unique among trisulfides due to its specific odor profile and biological activities. Similar compounds include:
Dimethyl trisulfide: Known for its strong garlic-like odor and presence in various Allium species.
Dipropyl trisulfide: Found in garlic and has similar antimicrobial properties.
Allyl propyl trisulfide: Present in garlic and onions, known for its potential health benefits.
Methyl propyl trisulfide stands out due to its specific combination of methyl and propyl groups, which contribute to its distinct odor and potential therapeutic effects .
属性
IUPAC Name |
1-(methyltrisulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c1-3-4-6-7-5-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYASYRPGHCQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066225 | |
| Record name | Trisulfide, methyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow, mobile liquid with powerful, penetrating, warm, herbaceous odour somewhat reminiscent of onion | |
| Record name | Methyl propyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.095-1.101 | |
| Record name | Methyl propyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
17619-36-2 | |
| Record name | Methyl propyl trisulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17619-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propyl trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017619362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisulfide, methyl propyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisulfide, methyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PROPYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON3O10BZAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl propyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of methyl propyl trisulfide?
A1: Methyl propyl trisulfide is primarily found in plants belonging to the Allium genus. Specifically, it is a major volatile compound found in onions (Allium cepa) [, , , ], Chinese onion (Allium chinense) [], chives (Allium schoenoprasum) [, ], and Welsh onion (Allium fistulosum) [, ].
Q2: How does the presence of methyl propyl trisulfide vary between different Allium species?
A2: While methyl propyl trisulfide is found in various Allium species, its concentration can differ. For instance, in dried onions, it is one of the major compounds alongside dipropyl trisulfide and propanethiol []. In chives, it often appears as the most abundant volatile compound []. In contrast, dried garlic tends to have a higher abundance of allyl group-containing sulfur compounds like diallyl disulfide and diallyl trisulfide, attributed to the presence of alliin [].
Q3: How does processing affect the concentration of methyl propyl trisulfide in onions?
A3: Various processing techniques can impact the levels of methyl propyl trisulfide in onions. For instance, freeze-drying onions leads to a significant decrease in its concentration compared to fresh onions []. Similarly, superheated steam treatment of onions also reduces the levels of methyl propyl trisulfide [, ]. Conversely, pulsed electric field (PEF) treatment of whole onions, including Allium cepa and Allium fistulosum, was shown to significantly increase the concentration of methyl propyl trisulfide immediately after treatment and even more so after 24 hours [].
Q4: What are the potential applications of methyl propyl trisulfide?
A4: Methyl propyl trisulfide, along with other organosulfur compounds, has shown potential for controlling plant-parasitic nematodes, including the devastating pinewood nematode (Bursaphelenchus xylophilus) [, ].
Q5: Are there any studies investigating the safety of methyl propyl trisulfide?
A5: Yes, a 90-day gavage study in Sprague-Dawley rats indicated no adverse effects from methyl propyl trisulfide administration [].
Q6: What research has been done on the formulation of methyl propyl trisulfide?
A7: Recent research has focused on developing chitosan-coated nanoemulsions of methyl propyl trisulfide, aiming to improve its delivery and efficacy as a nematicide [].
Q7: What is known about the antifungal properties of methyl propyl trisulfide?
A8: While methyl propyl trisulfide itself wasn't specifically studied for antifungal activity, the essential oils from onions, in which it is a major component, have demonstrated antifungal activity against various Aspergillus, Fusarium, and Penicillium species []. Further research is needed to clarify the specific role of methyl propyl trisulfide in this activity.
Q8: Are there any known synergistic effects of methyl propyl trisulfide with other compounds?
A9: While not directly related to methyl propyl trisulfide, a study on the antifungal activity of onion and garlic essential oils against Aspergillus versicolor found that a combination of the two oils (75% onion, 25% garlic) showed a synergistic effect in inhibiting fungal growth and sterigmatocystin production [].
Q9: Has methyl propyl trisulfide been studied in relation to durian fruit?
A10: While methyl propyl trisulfide is not naturally present in durian fruit, a study investigated the perceptual interactions among various sulfur compounds, including methyl propyl trisulfide, in the context of durian aroma []. This suggests its potential use as a flavoring agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


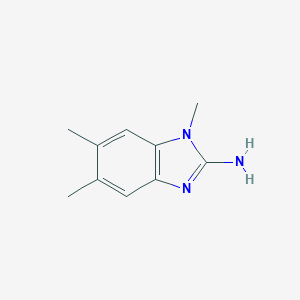
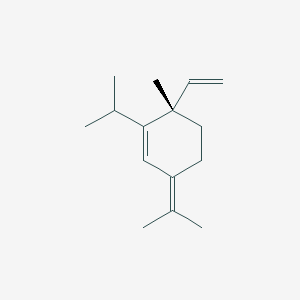
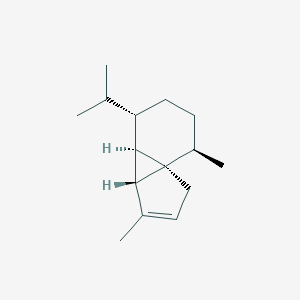
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
